

# Stereochemistry and chirality of d-camphoric acid

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Compound Name: *d-Camphoric acid*

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An In-depth Technical Guide on the Stereochemistry and Chirality of **d-Camphoric Acid**

## Introduction

Camphoric acid, a dicarboxylic acid derived from the oxidation of camphor, is a cornerstone molecule in the study of stereochemistry. Its rigid bicyclic structure contains two chiral centers, leading to a fascinating array of stereoisomers. This guide provides a detailed technical examination of the stereochemistry and chirality of **d-camphoric acid**, with a focus on its absolute configuration, physicochemical properties, and the experimental methodologies used for its analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and stereoselective synthesis.

## Core Concepts: Stereochemistry of Camphoric Acid

Camphoric acid possesses two stereogenic centers at the C1 and C3 positions of its cyclopentane ring. The number of possible stereoisomers for a molecule with 'n' chiral centers is typically  $2^n$ . For camphoric acid ( $n=2$ ), this would suggest four possible stereoisomers. However, due to the molecule's structure, a meso compound is possible, resulting in a total of three stereoisomers: a pair of enantiomers (d- and l-camphoric acid) and an optically inactive meso form.

- **d-Camphoric Acid:** The dextrorotatory enantiomer. Its systematic IUPAC name is (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.

- L-Camphoric Acid: The levorotatory enantiomer. Its systematic IUPAC name is (1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.
- meso-Camphoric Acid: An achiral diastereomer of the d- and L- forms. It possesses a plane of symmetry and is therefore optically inactive.

The d- and L- forms are non-superimposable mirror images of each other, exhibiting identical physical properties except for the direction in which they rotate plane-polarized light.

## Quantitative Physicochemical Properties

The distinct spatial arrangement of functional groups in each stereoisomer of camphoric acid results in unique physicochemical properties. These properties are critical for their separation, characterization, and application. A summary of key quantitative data is presented below.

Property	d-(+)-Camphoric Acid	l-(-)-Camphoric Acid	dl-(Racemic) Camphoric Acid
IUPAC Name	(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[1]	(1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[2]	Racemic mixture of (1R,3S) and (1S,3R) isomers
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O <sub>4</sub> [3]	C <sub>10</sub> H <sub>16</sub> O <sub>4</sub> [2]	C <sub>10</sub> H <sub>16</sub> O <sub>4</sub>
Molecular Weight	200.23 g/mol [1]	200.23 g/mol [2]	200.23 g/mol
Melting Point	186-189 °C[4]	184-189 °C[2]	202-203 °C[5]
Specific Rotation [α]D	+46° to +48° (c=1-10 in ethanol)[3][4][6]	-48±2° (c=10 in ethanol)[2][7]	0°
Water Solubility	0.8 g/100 mL[4]	0.8 g/100 mL (inferred)[5]	Lower than enantiomers
pKa (at 25°C)	pK <sub>1</sub> : 4.57, pK <sub>2</sub> : 5.10[4]	pK <sub>1</sub> : 4.57, pK <sub>2</sub> : 5.10 (inferred)	Not typically reported

## Experimental Protocols for Stereochemical Analysis

Several well-established experimental techniques are employed to determine the stereochemistry and purity of camphoric acid isomers.

## Polarimetry

Objective: To measure the specific rotation of a sample to distinguish between d- and l-enantiomers and determine enantiomeric purity.

Methodology:

- Sample Preparation: Accurately prepare a solution of the camphoric acid sample of known concentration (e.g., 1.0 g/100 mL) using a suitable solvent such as ethanol.
- Instrumentation: Use a polarimeter equipped with a sodium D-line lamp (589.6 nm) as the light source.<sup>[8]</sup>
- Measurement:
  - Calibrate the instrument with a blank (pure solvent).
  - Fill a polarimeter cell of a known path length (e.g., 1 dm) with the sample solution, ensuring no air bubbles are present.
  - Measure the observed rotation ( $\alpha$ ).
- Calculation: Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha] = \alpha / (l \times c)$  Where:
  - $\alpha$  = observed rotation in degrees
  - $l$  = path length in decimeters (dm)
  - $c$  = concentration in g/mL

## Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of camphoric acid for quantitative analysis of enantiomeric excess (ee).

**Methodology:**

- Column Selection: Utilize a chiral stationary phase (CSP) column, often one based on a polysaccharide derivative like Chiralcel OD-H.
- Mobile Phase Preparation: A typical mobile phase for this separation consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).<sup>[9]</sup> A small amount of a strong acid, like trifluoroacetic acid (TFA), is often added to improve peak shape for acidic compounds like camphoric acid.<sup>[9]</sup>
- Sample Preparation: Dissolve the camphoric acid sample in the mobile phase.
- Analysis:
  - Inject the sample onto the HPLC system.
  - The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and their separation.
  - The enantiomeric excess is determined by integrating the peak areas of the two enantiomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To elucidate the molecular structure. While standard NMR cannot distinguish between enantiomers, it can be used with chiral shift reagents to do so.

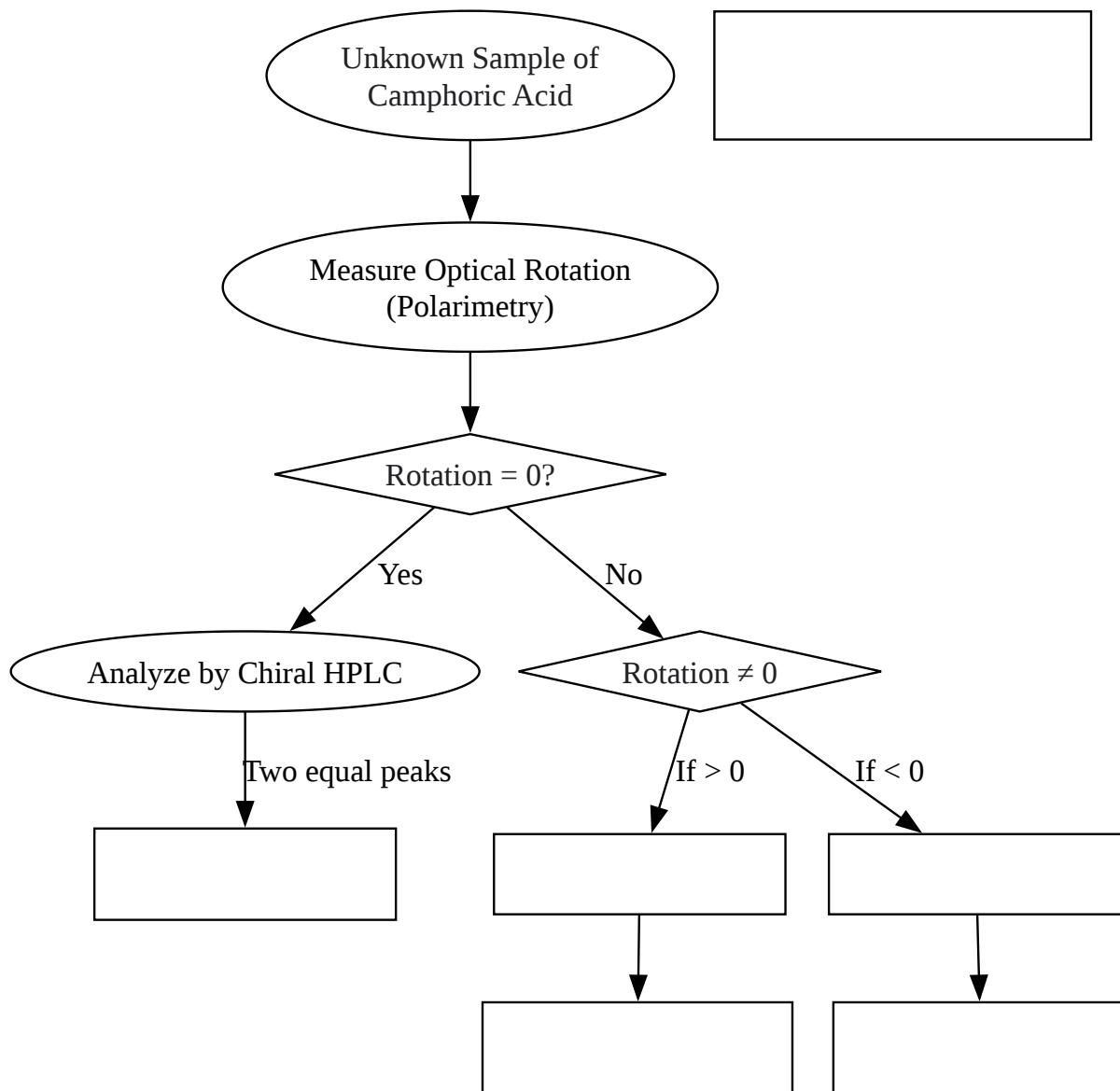
**Methodology:**

- Sample Preparation: Dissolve approximately 5-25 mg of the camphoric acid sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>).<sup>[10]</sup>
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a high-field NMR spectrometer.
- Analysis with Chiral Shift Reagents:
  - Acquire a standard spectrum of the sample.

- Add a small, incremental amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)<sub>3</sub>) to the NMR tube.
- Acquire a new spectrum after each addition. The chiral reagent will form diastereomeric complexes with the enantiomers, causing the corresponding protons or carbons in the two enantiomers to resonate at different chemical shifts, allowing for their differentiation and quantification.

## Visualizations: Logical Workflows and Relationships

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// Edges start -> oxidation [color="#34A853"]; oxidation -> racemic [color="#34A853"]; racemic -> reagent [color="#34A853"]; reagent -> salts [color="#34A853"]; salts -> crystallization [color="#34A853"]; crystallization -> less_soluble [label="Precipitate", color="#EA4335"]; crystallization -> more_soluble [label="Mother Liquor", color="#FBBC05"]; less_soluble -> acidification1 [color="#34A853"]; more_soluble -> acidification2 [color="#34A853"]; acidification1 -> d_acid [color="#34A853"]; acidification2 -> l_acid [color="#34A853"]; } ` Figure 1: Workflow for the Synthesis and Resolution of Camphoric Acid Enantiomers.
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## Conclusion

The stereochemistry of **d-camphoric acid** is a clear illustration of the principles of chirality, enantiomerism, and diastereomerism. Its well-defined stereoisomers, with their distinct physical properties, make it an ideal model compound for both pedagogical purposes and practical applications in stereoselective synthesis and as a chiral resolving agent. A thorough understanding of the analytical techniques detailed herein is essential for any researcher.

working with this or other chiral molecules, ensuring the accurate identification, separation, and quantification of its stereoisomeric forms.

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